Cas no 927803-73-4 (2-Pyrimidinamine, 4-methoxy-N-propyl-)

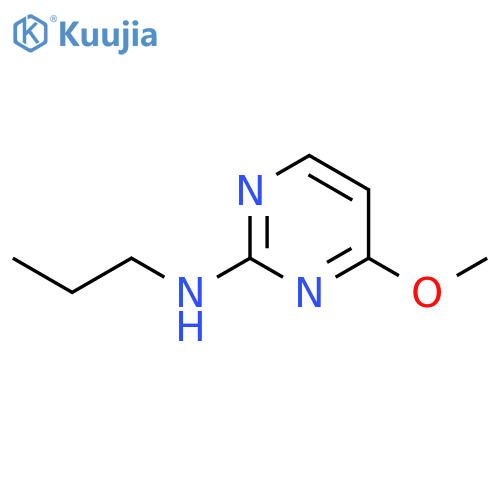

927803-73-4 structure

商品名:2-Pyrimidinamine, 4-methoxy-N-propyl-

CAS番号:927803-73-4

MF:C8H13N3O

メガワット:167.208321332932

MDL:MFCD09054911

CID:4781588

2-Pyrimidinamine, 4-methoxy-N-propyl- 化学的及び物理的性質

名前と識別子

-

- 2-Pyrimidinamine, 4-methoxy-N-propyl-

-

- MDL: MFCD09054911

- インチ: 1S/C8H13N3O/c1-3-5-9-8-10-6-4-7(11-8)12-2/h4,6H,3,5H2,1-2H3,(H,9,10,11)

- InChIKey: AWHGFNKCNQYTRY-UHFFFAOYSA-N

- ほほえんだ: C1(NCCC)=NC=CC(OC)=N1

2-Pyrimidinamine, 4-methoxy-N-propyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 173020-5g |

4-Methoxy-N-propyl-2-pyrimidinamine |

927803-73-4 | 5g |

$1530.00 | 2023-09-06 | ||

| Matrix Scientific | 173020-10g |

4-Methoxy-N-propyl-2-pyrimidinamine |

927803-73-4 | 10g |

$2430.00 | 2023-09-06 | ||

| Matrix Scientific | 173020-10g |

4-Methoxy-N-propyl-2-pyrimidinamine |

927803-73-4 | 10g |

$2430.00 | 2023-09-11 | ||

| Matrix Scientific | 173020-1g |

4-Methoxy-N-propyl-2-pyrimidinamine |

927803-73-4 | 1g |

$720.00 | 2023-09-06 | ||

| Matrix Scientific | 173020-1g |

4-Methoxy-N-propyl-2-pyrimidinamine |

927803-73-4 | 1g |

$720.00 | 2023-09-11 | ||

| Matrix Scientific | 173020-5g |

4-Methoxy-N-propyl-2-pyrimidinamine |

927803-73-4 | 5g |

$1530.00 | 2023-09-11 |

2-Pyrimidinamine, 4-methoxy-N-propyl- 関連文献

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

927803-73-4 (2-Pyrimidinamine, 4-methoxy-N-propyl-) 関連製品

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量